molecular formula C21H22N4O5 B2754706 (E)-3-(4-methoxyphenyl)-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 1285520-26-4

(E)-3-(4-methoxyphenyl)-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No. B2754706
CAS RN: 1285520-26-4
M. Wt: 410.43
InChI Key: TYSNPRWRUCGJRY-WSDLNYQXSA-N
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Description

(E)-3-(4-methoxyphenyl)-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C21H22N4O5 and its molecular weight is 410.43. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(4-methoxyphenyl)-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(4-methoxyphenyl)-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

A compound closely related to the one , synthesized and characterized by FT-IR, 1H & 13C NMR, and ESI-MS spectroscopic methods, was investigated for its molecular structure using X-ray diffraction. Theoretical structures optimized using hybrid calculations highlighted its dipole moment changes and solvation energy, suggesting potential for nucleophilic and electrophilic interactions. Such detailed structural analyses provide a foundation for understanding the compound's reactivity and potential biological activity (Karrouchi et al., 2021).

Corrosion Protection

Research into pyrazole-carbohydrazide compounds has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic solutions. These inhibitors significantly reduce corrosion rates, attributed to their adsorption and formation of protective layers on the metal surface. The study utilized various analytical methods, including electrochemical techniques and surface analysis, to elucidate the compounds' protective mechanisms (Paul et al., 2020).

Anticancer and Antimicrobial Activity

Several studies have synthesized derivatives of pyrazole-carbohydrazides and tested them for anticancer and antimicrobial activities. These compounds have shown promising results in inhibiting the growth of various cancer cell lines and demonstrating antibacterial properties against a range of pathogens. The synthesis of these derivatives often involves multi-step reactions, with the biological activity of the compounds being assessed through in vitro assays (Farghaly, 2010).

Antioxidant Properties

Compounds containing the pyrazole-carbohydrazide moiety have also been evaluated for their antioxidant activity. Through various assays, such as DPPH, ABTS, and FRAP, these compounds have been found to possess significant antioxidant potential. This activity is crucial for the development of new therapeutic agents that can mitigate oxidative stress-related diseases (Pillai et al., 2019).

properties

IUPAC Name

3-(4-methoxyphenyl)-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5/c1-27-15-7-5-13(6-8-15)16-10-17(24-23-16)21(26)25-22-12-14-9-19(29-3)20(30-4)11-18(14)28-2/h5-12H,1-4H3,(H,23,24)(H,25,26)/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSNPRWRUCGJRY-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=C(C=C3OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=C(C=C3OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-methoxyphenyl)-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide

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